molecular formula C14H17ClN2O2S B2688672 7-chloro-3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one CAS No. 749920-45-4

7-chloro-3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one

Cat. No.: B2688672
CAS No.: 749920-45-4
M. Wt: 312.81
InChI Key: OFQRLPNNNHOAJE-UHFFFAOYSA-N
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Description

7-Chloro-3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one (CAS 749920-45-4) is a synthetic small molecule based on the privileged 4(3H)-quinazolinone scaffold. This heterocyclic compound, with molecular formula C14H17ClN2O2S and a molecular weight of 312.82 g/mol, is a key intermediate for researchers in medicinal and agrochemical discovery . The 4(3H)-quinazolinone core is a benzopyrimidone alkaloid structure recognized as a "privileged scaffold" in drug discovery due to its presence in numerous natural products and its wide range of interesting biological activities . This compound is of significant value for designing novel bioactive molecules. Its structure incorporates a chlorine substituent at the 7-position and a 3-isopropoxypropyl chain at the N-3 position, which are modifiable sites for structure-activity relationship (SAR) studies. Researchers can utilize this compound to develop potential therapeutic agents with mechanisms of action that include protein kinase inhibition . Derivatives of 4(3H)-quinazolinone have demonstrated diverse pharmacological properties, including anticancer, anti-inflammatory, antiviral, antimalarial, antibacterial, and antifungal activities . The 2-mercapto group provides a handle for further chemical functionalization, making it a versatile building block for creating libraries of compounds for high-throughput screening. This product is offered for research applications only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the specific Certificate of Analysis for batch-specific data, including purity and storage recommendations.

Properties

IUPAC Name

7-chloro-3-(3-propan-2-yloxypropyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2S/c1-9(2)19-7-3-6-17-13(18)11-5-4-10(15)8-12(11)16-14(17)20/h4-5,8-9H,3,6-7H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQRLPNNNHOAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under acidic conditions to form 2-aminobenzamide. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the quinazoline ring.

    Introduction of the Chloro Group: The chloro group can be introduced by treating the quinazoline core with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Isopropoxypropyl Side Chain: The isopropoxypropyl side chain can be introduced through an alkylation reaction using an appropriate alkylating agent, such as 3-isopropoxypropyl bromide, in the presence of a base like potassium carbonate.

    Introduction of the Mercapto Group: The mercapto group can be introduced by reacting the intermediate with a thiolating agent, such as thiourea, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and reduce production costs.

Chemical Reactions Analysis

Reactivity of the Mercapto (-SH) Group

The 2-mercapto group demonstrates nucleophilic character, enabling the following reactions:

Alkylation Reactions

  • Reacts with alkyl halides or epoxides to form thioethers.

  • Example: Reaction with ethyl chloroacetate forms S-alkylated derivatives under mild conditions (DES solvent, 80°C, 1 h) .

Reaction Partner Product Yield Conditions
Ethyl chloroacetateS-alkylated quinazolinone47%DES, 80°C, 1 h

Oxidation to Disulfides

  • Air or oxidants (e.g., H₂O₂) convert -SH to -S-S- bridges, though this is less common due to steric hindrance from the 3-isopropoxypropyl chain .

Functionalization of the Quinazolinone Core

The 4(3H)-quinazolinone scaffold participates in electrophilic substitution and condensation reactions:

Condensation with Aldehydes

  • Reacts with aldehydes (e.g., 4-fluorobenzaldehyde) to form styryl derivatives via Knoevenagel-type reactions .

Aldehyde Product Yield Conditions
4-FluorobenzaldehydeStyryl-quinazolinone conjugate40%Acetic acid, reflux

Nucleophilic Aromatic Substitution

  • The 7-chloro substituent undergoes substitution with amines or alkoxides, though reactivity is reduced by electron-withdrawing effects of the quinazolinone ring .

Reactions Involving the Isopropoxypropyl Chain

The 3-isopropoxypropyl group influences steric and electronic properties:

Ether Cleavage

  • Strong acids (e.g., HBr/AcOH) cleave the isopropoxy group to form a hydroxylpropyl intermediate, which can further react .

Cyclization

  • Under basic conditions, the chain may cyclize to form oxazepine-quinazolinone hybrids, as seen in analogous systems .

Multicomponent Reactions

The compound serves as a building block in one-pot syntheses:

  • Reacts with isocyanides and aldehydes to form bis-heterocyclic scaffolds (e.g., oxazepine-quinazolinones) .

Components Product Yield Conditions
2-Aminobenzamide, tert-butyl isocyanideOxazepine-quinazolinone hybrid94%Ethanol, reflux

Biological Activity Modulation

Derivatization enhances pharmacological potential:

  • Antimicrobial Activity : S-alkylation improves membrane permeability .

  • Anticancer Potential : Styryl derivatives show enhanced cytotoxicity .

Stability and Degradation

  • Photodegradation : UV light induces ring-opening at the quinazolinone core.

  • Hydrolysis : The mercapto group is susceptible to hydrolysis under strongly acidic/basic conditions .

This compound’s reactivity is shaped by its functional groups, enabling applications in medicinal chemistry and materials science. Further studies should explore catalytic asymmetric reactions and in vivo stability.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Research indicates that derivatives of quinazoline compounds, including 7-chloro-3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing effective inhibition of growth, which suggests potential for use in treating infections caused by resistant strains.
  • Anti-inflammatory Properties
    • The compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The inhibition of phosphodiesterase enzymes, particularly PDE7A, has been linked to its anti-inflammatory mechanisms .
  • Cytotoxic Effects in Cancer Research
    • Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in malignant cells is under investigation, with the goal of developing new anticancer therapies.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from simpler quinazoline derivatives. The incorporation of the isopropoxypropyl group enhances its solubility and bioavailability, which are crucial for therapeutic efficacy.

Case Studies

  • Case Study on Antimicrobial Efficacy
    • A study published in a peer-reviewed journal evaluated the antimicrobial activity of various quinazoline derivatives, including the target compound. Results indicated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria compared to standard antibiotics .
  • Case Study on Anti-inflammatory Mechanisms
    • In vitro assays showed that the compound effectively reduced pro-inflammatory cytokine production in immune cells. This study provided insights into its potential as a therapeutic agent in treating chronic inflammatory conditions .

Comparative Analysis of Quinazoline Derivatives

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityCytotoxicity
This compoundHighModerateModerate
Other Quinazoline Derivative AModerateHighLow
Other Quinazoline Derivative BLowHighHigh

Mechanism of Action

The mechanism of action of 7-chloro-3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound’s quinazoline core can interact with enzymes or receptors, modulating their activity. The chloro group and mercapto group may enhance binding affinity and specificity, while the isopropoxypropyl side chain can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 3-Isopropoxypropyl C₁₃H₁₇ClN₂O₂S 312.82 Potential hCA inhibitor
7-Chloro-3-(3-ethoxypropyl)-2-mercapto-... 3-Ethoxypropyl C₁₃H₁₅ClN₂O₂S 298.79 Similar structure; lower lipophilicity
7-Chloro-3-(3-chlorophenyl)-2-mercapto-... 3-Chlorophenyl C₁₄H₉Cl₂N₂OS 324.21 Enhanced aromatic interactions
7-Chloro-3-(2-methoxy-5-methylphenyl)-... 2-Methoxy-5-methylphenyl C₁₆H₁₄ClN₂O₂S 333.81 Steric and electronic modulation
6-Bromo-3-(4-fluorophenyl)-2-mercapto-... 4-Fluorophenyl C₁₄H₉BrFN₂OS 367.26 Anticancer applications

Biological Activity

7-Chloro-3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one, a derivative of quinazolinone, has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This compound, with CAS number 749920-45-4, features a unique structure that may contribute to its pharmacological properties. The following sections detail the synthesis, biological evaluations, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound involves the reaction of isothiocyanates with anthranilic acid derivatives under controlled conditions. The general synthetic procedure includes:

  • Reactants : 5-chloro methyl anthranilate and isothiocyanates.
  • Conditions : Reflux in ethanol with triethylamine as a catalyst.
  • Yield : Typically ranges from 19% to 95%, depending on the specific reaction conditions and substituents used.

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have reported on the antimicrobial efficacy of quinazolinone derivatives, including this compound. Key findings include:

  • Inhibition of Bacterial Growth : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, it exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus (including MRSA strains) lower than 1 µg/mL, indicating potent antibacterial activity .
  • Antifungal Properties : The compound also demonstrated moderate antifungal activity against Candida albicans, with reported MIC values ranging from 7.80 to 62.50 µg/mL .

Anticancer Activity

Research into the anticancer properties of quinazolinone derivatives has indicated that compounds similar to this compound may inhibit tumor cell proliferation:

  • Cytotoxicity Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values often less than 10 µM . This suggests a strong potential for development as an anticancer agent.

Case Studies and Research Findings

  • Molecular Docking Studies : Computational studies have indicated that quinazolinone derivatives bind effectively to key proteins involved in bacterial resistance mechanisms. These studies suggest that structural modifications can enhance binding affinity and biological activity .
  • In Vivo Studies : Preliminary in vivo studies are required to further assess the safety and efficacy of this compound in animal models. Current evidence suggests that further exploration could lead to significant advancements in therapeutic applications against resistant bacterial strains and cancer .

Comparative Analysis of Biological Activities

Activity TypeCompound NameMIC/IC50 ValuesRemarks
AntibacterialThis compound<1 µg/mL (S. aureus)Effective against MRSA
AntifungalThis compoundMIC 7.80 - 62.50 µg/mL (C. albicans)Moderate antifungal activity
AnticancerSimilar quinazolinonesIC50 < 10 µMSignificant cytotoxicity against cancer cells

Q & A

Basic: What are the recommended synthetic routes for 7-chloro-3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one, and what critical parameters influence yield?

Answer:
A common approach involves cyclocondensation of substituted benzaldehyde derivatives with thioacetate precursors, followed by functionalization of the quinazolinone core. For example:

  • Step 1 : React 4-chlorobenzaldehyde with methyl thioacetate to form the thioquinazolinone intermediate.
  • Step 2 : Introduce the 3-isopropoxypropyl side chain via alkylation or nucleophilic substitution.
    Critical parameters include:
  • Temperature control : Excess heat may degrade the thiol (-SH) group.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity for side-chain attachment.
  • Catalyst selection : Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency in biphasic systems .

Basic: How can spectroscopic techniques validate the structure of this compound?

Answer:

  • 1H/13C-NMR : Key signals include:
    • Aromatic protons (δ 7.2–8.0 ppm) for the quinazolinone core.
    • Thiol (-SH) proton (δ ~3.5 ppm, broad, exchangeable).
    • Isopropoxypropyl chain: δ 1.2 ppm (isopropyl CH3), δ 3.5–4.0 ppm (OCH2 and CH2N).
  • IR : Stretching vibrations at ~1680 cm⁻¹ (C=O), ~2550 cm⁻¹ (S-H).
  • Mass Spectrometry : Molecular ion peak [M+H]+ matching the molecular formula (C₁₄H₁₆ClN₂O₂S).
  • X-ray crystallography (if crystalline): Resolves stereochemistry and confirms substituent positioning .

Advanced: How can statistical experimental design optimize reaction conditions?

Answer:
Apply Design of Experiments (DoE) to systematically vary factors (e.g., temperature, molar ratios, solvent volume) and identify optimal conditions:

  • Central Composite Design : Tests 3–5 factors with center points to model nonlinear relationships.
  • Response Surface Methodology : Maps yield vs. variables to pinpoint maxima (e.g., >80% yield at 70°C with 1.2 eq. alkylating agent).
  • Example : A 2³ factorial design reduced the number of trials from 81 to 15 while resolving interactions between solvent polarity, catalyst loading, and reaction time .

Advanced: How do computational methods predict reaction pathways for this compound?

Answer:

  • Quantum Chemical Calculations (e.g., DFT): Simulate transition states and intermediates to identify low-energy pathways.
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR explore possible routes for side-chain attachment and cyclization.
  • Machine Learning : Train models on existing quinazolinone reaction data to predict regioselectivity (e.g., favoring N-alkylation over O-alkylation).
    ICReDD’s integrated computational-experimental workflow reduced optimization time by 60% in similar systems .

Data Contradiction Analysis: How to resolve discrepancies in spectroscopic or synthetic yield data?

Answer:

  • Cross-Validation : Compare NMR/IR data with computational predictions (e.g., calculated chemical shifts via Gaussian).
  • Reproducibility Checks : Ensure synthetic protocols are replicated under inert atmospheres to prevent thiol oxidation.
  • Advanced Characterization : Use X-ray crystallography to confirm structural assignments if NMR signals overlap .

Advanced: What strategies improve the stability of the thiol (-SH) group during synthesis?

Answer:

  • Protection-Deprotection : Use trityl or acetamidomethyl (Acm) groups to shield -SH during harsh reactions.
  • Inert Conditions : Conduct reactions under N₂/Ar to prevent disulfide formation.
  • Additives : Include reducing agents (e.g., DTT) or radical scavengers (e.g., BHT) in reaction mixtures .

Basic: What purification techniques are optimal for this compound?

Answer:

  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent; Rf ~0.4.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for high-purity isolation (>98%) .

Advanced: How to study the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • Kinetic Studies : Monitor reaction progress via in situ IR or LC-MS to determine rate constants (k).
  • Substituent Effects : Compare reactivity with analogs (e.g., 3-ethoxypropyl vs. isopropoxypropyl) to assess steric/electronic impacts.
  • Computational Modeling : Calculate Fukui indices to identify nucleophilic hotspots on the quinazolinone core .

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